propan-2-yl 1H-pyrazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of propan-2-yl 1H-pyrazole-5-carboxylate derivatives involves various chemical reactions, leveraging the reactivity of the pyrazole ring. For instance, the reaction of chalcone derivatives with hydrazine hydrate in propanoic acid solution has been utilized to synthesize 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives, characterized by spectroscopic techniques and evaluated for antimicrobial activity (Sid et al., 2013).
Molecular Structure Analysis
The molecular structure of propan-2-yl 1H-pyrazole-5-carboxylate derivatives has been extensively studied through X-ray crystallography and spectroscopic methods. For example, novel derivatives have been synthesized from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, with their structures confirmed by IR, 1H NMR, HRMS spectra, and X-ray diffraction analysis (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving propan-2-yl 1H-pyrazole-5-carboxylate derivatives are varied and include cycloadditions, nucleophilic substitutions, and electrophilic additions. For example, the synthesis and characterization of 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol single crystals were achieved through slow solvent evaporation, showcasing the compound's stability and reactivity under different conditions (Vyas et al., 2012).
Physical Properties Analysis
The physical properties of propan-2-yl 1H-pyrazole-5-carboxylate derivatives, such as solubility, melting points, and crystallinity, have been investigated to understand their behavior in various solvents and conditions. The crystalline structure, thermal stability, and dielectric properties of these compounds offer insights into their potential applications in different industries (Vyas et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of propan-2-yl 1H-pyrazole-5-carboxylate derivatives. Spectroscopic and quantum chemical analyses have been employed to study these properties, providing a foundation for understanding the compound's behavior in chemical reactions and potential for drug development (Venil et al., 2021).
Scientific Research Applications
Synthesis of Metal Complexes : This compound is used to synthesize transition metal complexes, characterized using spectroscopy and magnetic measurements (Seubert et al., 2011). It also serves as a ligand for synthesizing complexes of nickel, zinc, and palladium (Zhang et al., 2008), and can form mononuclear chelate complexes with CuII/CoII (Radi et al., 2015).
Pharmaceutical and Agrochemical Industry : 1-Phenyl-3-(propan-2-yl)1H-pyrazol-5-carboxylate crystals synthesized from this compound have potential applications in these industries (Vyas et al., 2012).
Insecticidal Activity : Some derivatives of propan-2-yl 1H-pyrazole-5-carboxylate, such as 3-[2,6-dichloro-4-(3,3-dichloroallyloxy) phenoxy] propyl pyrazole-5-carboxamide, have shown good activity against lepidopterous pests (Ni Jue-ping, 2011).
Fungicidal Activity : Novel pyrazole derivatives containing 5-phenyl-2-furan exhibit significant fungicidal activity, particularly against P. infestans (Ahmed et al., 2019).
Antimicrobial Activity : Compounds like 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have shown significant to moderate antimicrobial activity (Sid et al., 2013).
Angiotensin II Receptor Antagonist : A related compound, 5-(biphenyl-4-ylmethyl)pyrazole, shows high potency as an angiotensin II receptor antagonist, beneficial for hypertension treatment (Almansa et al., 1997).
Modeling Functional Properties of Catechol Oxidase : Dicopper(II) complexes derived from pyrazole-containing tridentate N2O ligands, synthesized from propan-2-yl 1H-pyrazole-5-carboxylate, are used for modeling the functional properties of catechol oxidase (Zhang et al., 2007).
properties
IUPAC Name |
propan-2-yl 1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)11-7(10)6-3-4-8-9-6/h3-5H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQRTLFASQYWAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556645 | |
Record name | Propan-2-yl 1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 1H-pyrazole-5-carboxylate | |
CAS RN |
122608-99-5 | |
Record name | Propan-2-yl 1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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